

# Structural Analysis of Taurultam: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Taurultam*

Cat. No.: *B145894*

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## Abstract

**Taurultam** (IUPAC name: 1,2,4-thiadiazinane 1,1-dioxide) is a key metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine. Emerging evidence suggests that **Taurultam** itself possesses significant biological activity, including antibacterial, antiviral, and anticancer properties. Understanding the structural features of **Taurultam** is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of **Taurultam**, including its physicochemical properties, spectroscopic data, and its role in relevant signaling pathways. Due to the limited availability of direct experimental data for **Taurultam**, this guide combines reported information with theoretical and estimated data to provide a thorough structural characterization.

## Physicochemical Properties

**Taurultam** is a heterocyclic organic compound with a central 1,2,4-thiadiazinane ring system. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	PubChem
Molecular Weight	136.18 g/mol	PubChem
IUPAC Name	1,2,4-thiadiazinane 1,1-dioxide	PubChem
CAS Number	38668-01-8	PubChem
Appearance	White to off-white crystalline powder (predicted)	---
Solubility	Soluble in water (predicted)	---

## Structural Data

Direct experimental crystallographic data for **Taurultam** is not readily available in the public domain. Therefore, theoretical calculations based on Density Functional Theory (DFT) have been employed to predict the molecular geometry of **Taurultam**. The following tables present the predicted bond lengths and bond angles.

### Predicted Bond Lengths

Bond	Length (Å)
S1-O1	1.43
S1-O2	1.43
S1-N2	1.65
S1-C6	1.80
N2-C3	1.45
C3-N4	1.45
N4-C5	1.45
C5-C6	1.54

Note: These values are theoretical and have been calculated using computational chemistry methods. They are intended to provide a reasonable approximation of the molecular geometry.

## Predicted Bond Angles

Angle	Value (°)
O1-S1-O2	118.0
O1-S1-N2	109.5
N2-S1-C6	105.0
S1-N2-C3	115.0
N2-C3-N4	110.0
C3-N4-C5	112.0
N4-C5-C6	110.0
C5-C6-S1	112.0

Note: These values are theoretical and have been calculated using computational chemistry methods. They are intended to provide a reasonable approximation of the molecular geometry.

## Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of **Taurultam**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **Taurultam** is not widely published. The following table provides estimated  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts based on the known structure and standard chemical shift ranges for similar functional groups.

<sup>1</sup> H NMR	Estimated $\delta$ (ppm)	Multiplicity	Assignment
H-3	4.5 - 4.8	Singlet (broad)	N-CH <sub>2</sub> -N
H-5	3.2 - 3.5	Triplet	N-CH <sub>2</sub> -CH <sub>2</sub>
H-6	3.0 - 3.3	Triplet	CH <sub>2</sub> -SO <sub>2</sub>
NH	5.0 - 6.0	Singlet (broad)	N-H

<sup>13</sup> C NMR	Estimated $\delta$ (ppm)	Assignment
C-3	65 - 75	N-CH <sub>2</sub> -N
C-5	40 - 50	N-CH <sub>2</sub> -CH <sub>2</sub>
C-6	45 - 55	CH <sub>2</sub> -SO <sub>2</sub>

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

## Mass Spectrometry (MS)

The mass spectrum of **Taurultam** would be expected to show a molecular ion peak  $[M]^+$  at  $m/z$  136. The fragmentation pattern would likely involve cleavage of the heterocyclic ring. A proposed fragmentation pattern is presented in the table below.

$m/z$	Proposed Fragment
136	$[C_3H_8N_2O_2S]^+$ (Molecular Ion)
108	$[C_2H_6N_2S]^+$
78	$[CH_4NS]^+$
64	$[SO_2]^+$

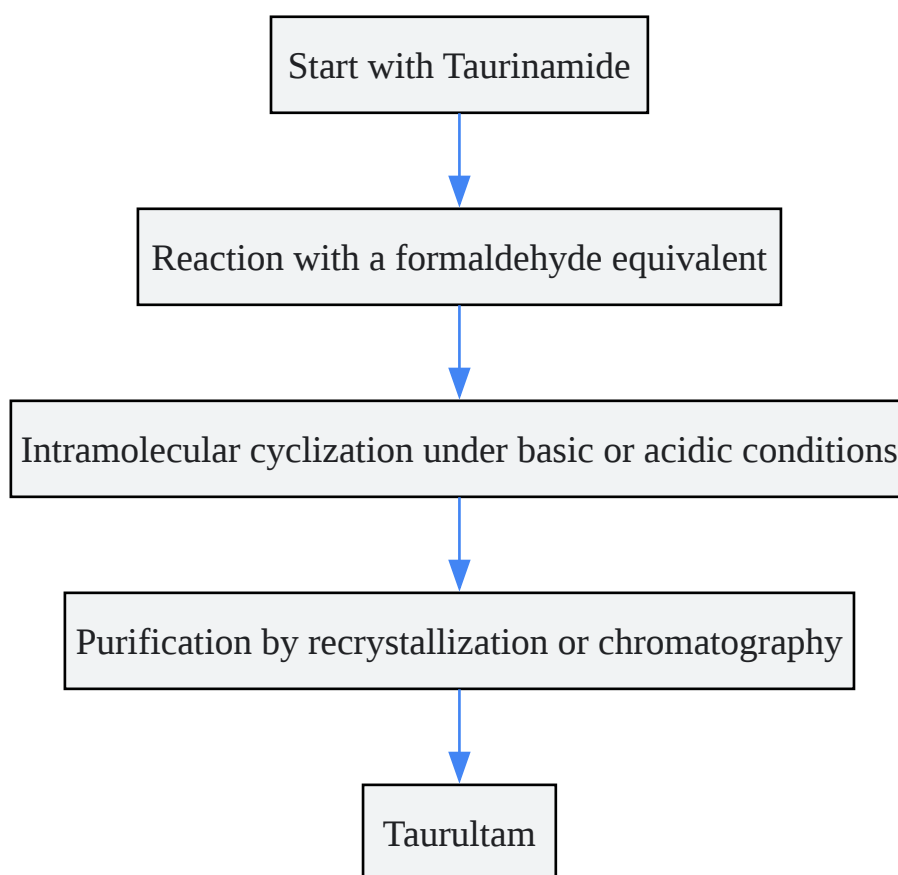
## Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **Taurultam** are not extensively documented in peer-reviewed literature. The following sections provide generalized protocols that can be adapted for the preparation and characterization of **Taurultam**.

## Synthesis of Taurultam

**Taurultam** is a primary metabolite of Taurolidine. A potential laboratory synthesis could involve the cyclization of a suitable precursor. A generalized approach is outlined below.

Workflow for a Potential Synthesis of **Taurultam**



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Caption: A generalized workflow for the potential synthesis of **Taurultam**.

Protocol:

- **Starting Material:** Taurinamide (2-aminoethanesulfonamide) would serve as a logical starting material.
- **Reaction:** React Taurinamide with a suitable one-carbon electrophile, such as formaldehyde or a formaldehyde equivalent (e.g., dimethoxymethane), in an appropriate solvent.
- **Cyclization:** The resulting intermediate would then be induced to cyclize. This could potentially be achieved by adjusting the pH of the reaction mixture.
- **Purification:** The crude product would be purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

## NMR Spectroscopic Analysis

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **Taurultam** in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- **<sup>1</sup>H NMR:** Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
- **<sup>13</sup>C NMR:** Acquire a one-dimensional <sup>13</sup>C NMR spectrum.
- **2D NMR (Optional but Recommended):** Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, further confirming the structure.

## Mass Spectrometric Analysis

Protocol:

- **Sample Introduction:** Introduce a dilute solution of **Taurultam** into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
- **Ionization:** Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

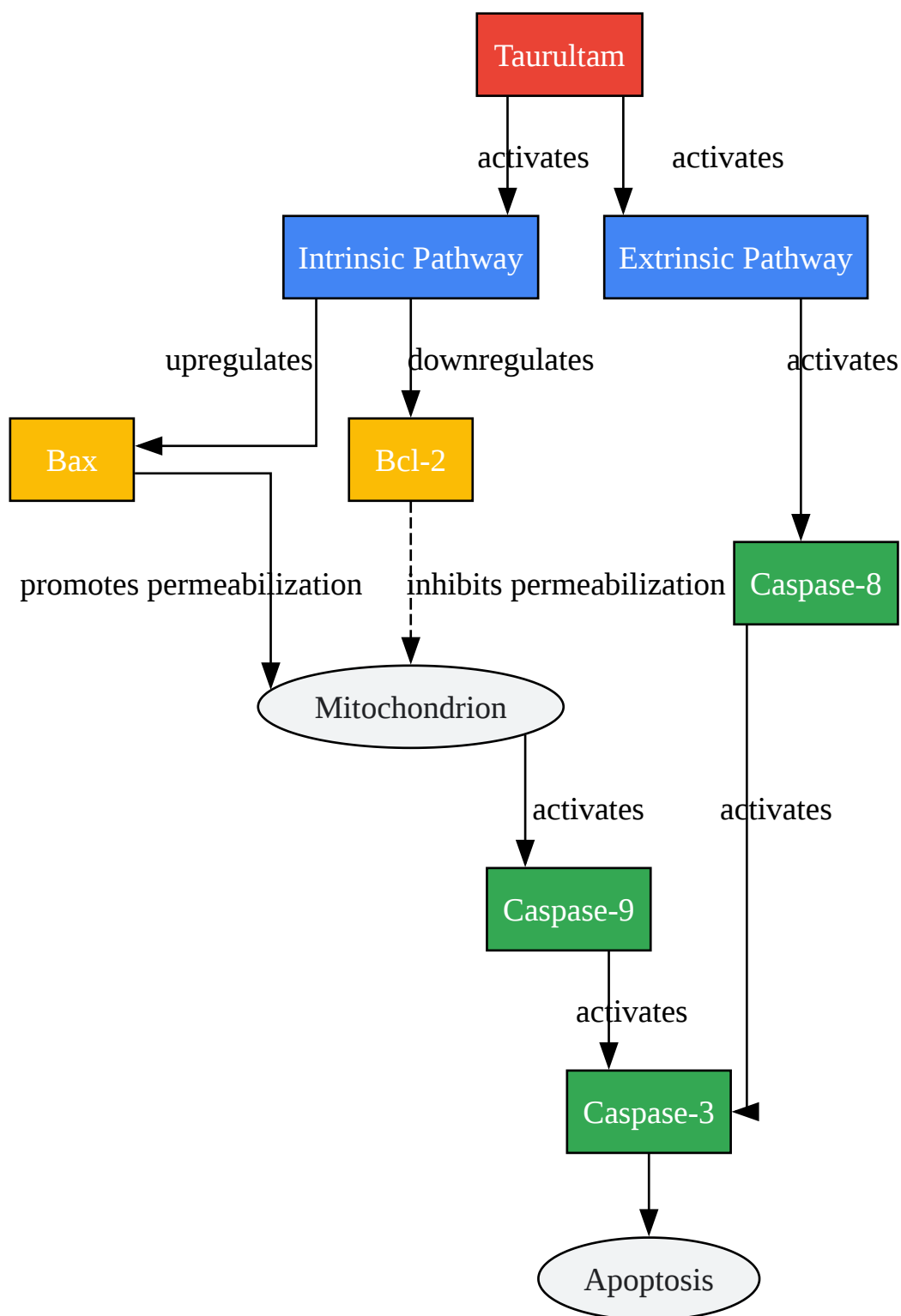
- **MS Scan:** Acquire a full scan mass spectrum to determine the molecular weight.
- **MS/MS Fragmentation:** Select the molecular ion ( $m/z$  136) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern, which can be used to confirm the structure.

## Signaling Pathways

**Taurultam**, as an active metabolite of Taurolidine, is implicated in several key signaling pathways that are relevant to its therapeutic effects.

## Antineoplastic Activity: Apoptosis Induction

**Taurultam** is believed to contribute to the antineoplastic effects of Taurolidine by inducing apoptosis in cancer cells. This process involves both the intrinsic and extrinsic pathways.



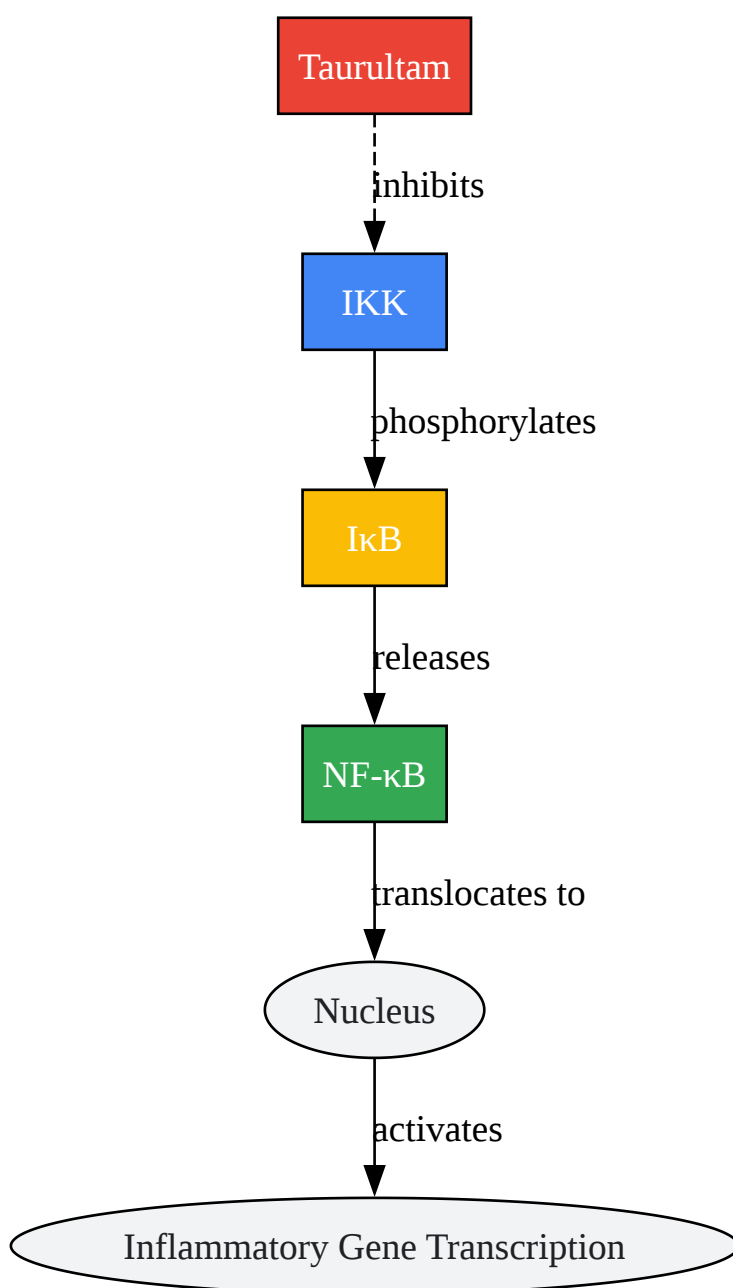
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Caption: Proposed mechanism of **Taurultam**-induced apoptosis.



## Antiviral and Anti-inflammatory Activity: NF- $\kappa$ B Pathway

The antiviral activity of **Taurultam**, particularly against influenza viruses, is thought to be mediated through the inhibition of the NF- $\kappa$ B signaling pathway, a key regulator of inflammation.

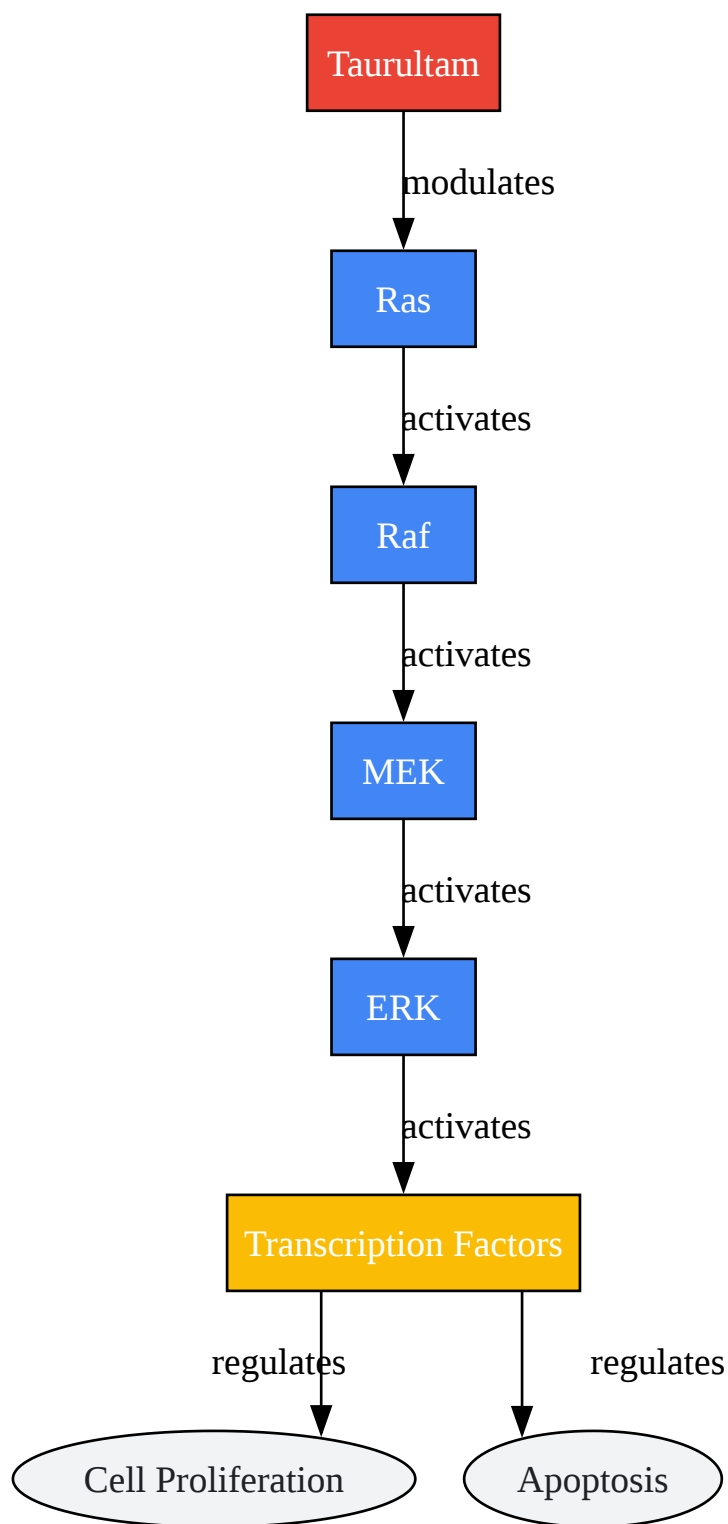


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Caption: Inhibition of the NF- $\kappa$ B signaling pathway by **Taurultam**.

## Antineoplastic Activity: MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that has been implicated in the antineoplastic effects of Taurilidine and its metabolites.



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Caption: Modulation of the MAPK signaling pathway by **Taurultam**.

## Conclusion

**Taurultam** is a structurally simple yet biologically significant molecule. While a complete experimental structural dataset is not yet available, this guide provides a comprehensive overview based on existing knowledge and theoretical predictions. The provided data and protocols offer a valuable resource for researchers and drug development professionals working on **Taurultam** and related compounds. Further experimental work is warranted to fully elucidate the precise structural details and molecular mechanisms of this promising therapeutic agent.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)